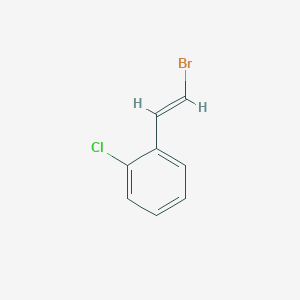

1-(2-Bromovinyl)-2-chlorobenzene

Beschreibung

1-(2-Bromovinyl)-2-chlorobenzene is a halogenated aromatic compound characterized by a chlorinated benzene ring substituted with a bromovinyl group at the ortho position. Its molecular formula is C₈H₅BrCl, with a molecular weight of 217.48 g/mol. The compound exists in two stereoisomeric forms, (E)- and (Z)-, depending on the configuration of the bromovinyl group . It is synthesized via bromination of styrene derivatives followed by azidation or via palladium-catalyzed cross-coupling reactions . This compound is primarily used in organic synthesis, particularly in cycloaddition reactions to construct polycyclic aromatic systems . Its stability requires storage at low temperatures (0–6°C) due to the reactive bromine and chlorine substituents .

Eigenschaften

Molekularformel |

C8H6BrCl |

|---|---|

Molekulargewicht |

217.49 g/mol |

IUPAC-Name |

1-[(E)-2-bromoethenyl]-2-chlorobenzene |

InChI |

InChI=1S/C8H6BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ |

InChI-Schlüssel |

GPCNKFPFMMMJBW-AATRIKPKSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=C/Br)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C=CBr)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-bromovinyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzaldehyde with a brominating agent under specific conditions to introduce the bromovinyl group. One common method involves the use of selenium dibromide in a stereoselective addition reaction to alkynes, which proceeds at room temperature and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of (E)-1-(2-bromovinyl)-2-chlorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(2-bromovinyl)-2-chlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Products include substituted benzene derivatives.

Oxidation: Products include epoxides and other oxidized compounds.

Reduction: Products include alkenes and alkanes.

Wissenschaftliche Forschungsanwendungen

(E)-1-(2-bromovinyl)-2-chlorobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which (E)-1-(2-bromovinyl)-2-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-bromovinyl)-2-chlorobenzene with six analogs, focusing on structural features , synthetic methods , reactivity , and applications .

1-Bromo-2-chlorobenzene

- Structure : Lacks the vinyl group, featuring direct Br and Cl substituents on the benzene ring.

- Synthesis : Produced via halogenation of benzene or diazotization of aniline derivatives .

- Reactivity : Less reactive in cross-coupling reactions due to the absence of a vinyl group. Primarily used as a halogenated building block in pharmaceuticals and dyes .

- Key Difference : The bromovinyl group in the target compound enhances conjugation and participation in cycloaddition reactions, unlike the static Br/Cl substituents in 1-bromo-2-chlorobenzene.

1-(3-Bromopropyl)-2-chlorobenzene

- Structure : A bromoalkyl chain (C₃H₆Br) replaces the bromovinyl group.

- Synthesis: Prepared from 3-(2-chlorophenyl)propanol via HBr-mediated bromination (93% yield) .

- Reactivity : The alkyl chain enables nucleophilic substitution (e.g., SN2 reactions), contrasting with the vinyl group’s electrophilic reactivity in the target compound.

- Application : Used in alkylation reactions rather than cycloadditions .

1-(Allyloxy)-2-chlorobenzene

- Structure : An allyl ether (-O-CH₂CH=CH₂) replaces the bromovinyl group.

- Synthesis: Derived from 2-chlorophenol and allyl bromide via Williamson ether synthesis (purified by n-pentane chromatography) .

- Reactivity : Undergoes radical-mediated C-O bond cleavage under visible-light catalysis, generating o-hydroxychlorobenzene and propenylcyclohexane .

- Contrast : The allyloxy group participates in radical reactions, whereas the bromovinyl group in the target compound facilitates electrophilic additions .

1-(But-3-en-1-yl)-2-chlorobenzene

- Structure : A butenyl chain (CH₂CH₂CH=CH₂) substitutes the bromovinyl group.

- Synthesis : Prepared via Grignard addition or Heck coupling (purified by n-pentane chromatography) .

- Reactivity : The terminal alkene undergoes hydrofunctionalization (e.g., hydroboration), unlike the bromine-activated vinyl group in the target compound.

- NMR Data : Vinyl protons resonate at δ 5.67 ppm (cf. δ 6.62–7.24 ppm for the bromovinyl compound) .

Brivudin [(E)-5-(2-Bromovinyl)-2’-deoxyuridine]

- Structure : A nucleoside analog with a bromovinyl group attached to a deoxyuridine scaffold.

- Reactivity/Application : Exhibits antiviral activity against herpes simplex virus (HSV-1/2) by inhibiting viral DNA polymerase .

- Contrast : While both compounds share a bromovinyl moiety, brivudin’s biological activity stems from its nucleoside structure, unlike the purely synthetic utility of 1-(2-bromovinyl)-2-chlorobenzene .

1-(Bromomethyl)-2-chlorobenzene

- Structure : A bromomethyl (-CH₂Br) group replaces the bromovinyl group.

- Synthesis : Synthesized via benzylation of 2-chlorotoluene followed by bromination .

- Reactivity : Participates in benzylation reactions (e.g., with 2-(o-tolyl)pyridine) to yield regioisomeric products (93:7 ortho:others) .

- Contrast : The bromomethyl group is more susceptible to nucleophilic attack, whereas the bromovinyl group enables π-system participation in cycloadditions .

Comparative Data Tables

Table 2: Reactivity and Spectral Data

Biologische Aktivität

1-(2-Bromovinyl)-2-chlorobenzene is an organic compound characterized by a bromovinyl group attached to a benzene ring that is also substituted with a chlorine atom. This compound has garnered attention due to its unique structural features, which influence its reactivity and potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of 1-(2-Bromovinyl)-2-chlorobenzene, focusing on its interactions with biomolecules, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Bromovinyl)-2-chlorobenzene is CHBrCl. Its structure is significant for understanding its biological activity, as the presence of both bromine and chlorine atoms can affect its chemical behavior.

Biological Activity Overview

Research indicates that 1-(2-Bromovinyl)-2-chlorobenzene exhibits various biological activities, particularly in the context of antiviral properties and as a potential drug development intermediate.

Antiviral Properties

Studies have explored the compound's efficacy against viral pathogens. For example, it has been investigated for its potential inhibitory effects on SARS-CoV-2, the virus responsible for COVID-19. Computational docking studies suggest that derivatives of this compound may interact favorably with viral proteins, indicating a potential role in antiviral therapy .

The biological mechanisms through which 1-(2-Bromovinyl)-2-chlorobenzene exerts its effects are still under investigation. The compound's ability to participate in nucleophilic substitution and addition reactions makes it a candidate for further exploration in medicinal chemistry . Additionally, its structural similarities with other halogenated compounds may provide insights into its reactivity and interaction with biomolecules.

Research Findings

Several studies have contributed to our understanding of the biological activity of 1-(2-Bromovinyl)-2-chlorobenzene:

- Synthesis and Reactivity : The synthesis of 1-(2-Bromovinyl)-2-chlorobenzene typically involves the bromination of 2-chlorostyrene using N-bromosuccinimide (NBS) . The resulting compound has been shown to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

- Comparative Studies : Comparative analysis with structurally similar compounds has highlighted the unique reactivity of 1-(2-Bromovinyl)-2-chlorobenzene. For instance, studies have demonstrated that compounds like 1-bromovinylbenzene and 4-chlorostyrene exhibit different reactivities due to variations in their substituents .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromovinylbenzene | Lacks chlorine substituent | Simpler structure; primarily used as a precursor |

| 4-Chlorostyrene | Lacks bromovinyl group | Extensively used in polymer chemistry |

| 1-(Bromovinyl)-4-chlorobenzene | Chlorine at different position | Similar reactivity but different substitution patterns |

| 1-(Bromovinyl)-3-chlorobenzene | Chlorine at another position | Potentially different biological activities |

Case Study 1: Antiviral Efficacy

A recent study evaluated the interaction of various halogenated compounds, including 1-(2-Bromovinyl)-2-chlorobenzene, with the main protease (Mpro) of SARS-CoV-2. The study utilized molecular docking techniques to assess binding affinities and predicted that certain derivatives could inhibit viral replication effectively .

Case Study 2: Synthetic Applications

Another investigation focused on the use of 1-(2-Bromovinyl)-2-chlorobenzene as an intermediate in the synthesis of isoxazole derivatives. The study demonstrated that this compound could be utilized in cycloaddition reactions, leading to products with potential biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.